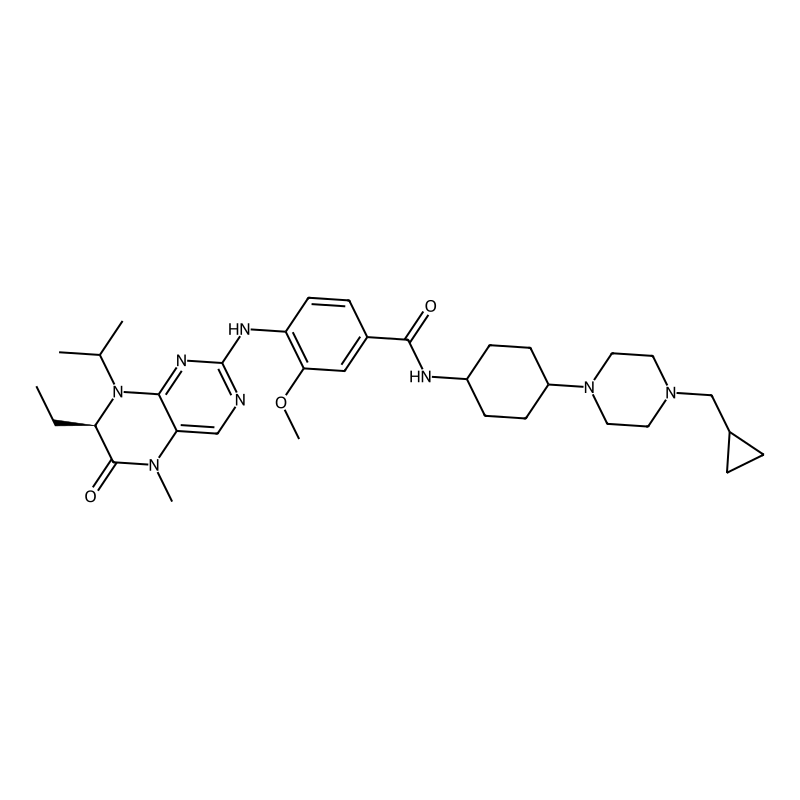

Volasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Volasertib mechanism of action PLK1 inhibition

Mechanism of Action: Core Principles

Volasertib (BI 6727) is an investigational small-molecule, ATP-competitive kinase inhibitor that targets the PLK1 protein, a key regulator of cell division (mitosis) [1] [2]. The table below summarizes its core mechanism:

| Mechanism Aspect | Description |

|---|---|

| Primary Target | Polo-like kinase 1 (PLK1) [1] [2] |

| Binding Site | Competitively binds to the ATP-binding pocket of the PLK1 kinase domain [1] [3] |

| Key Cellular Effect | Induction of cell cycle arrest at the G2/M phase, leading to a distinct "Polo arrest" in prometaphase [2] |

| Final Cell Fate in Cancer Cells | Irreversible cell cycle arrest followed by programmed cell death (apoptosis) [1] |

PLK1 is overexpressed in many cancers, and its inhibition by this compound disrupts the formation of a functional mitotic spindle, leading to mitotic arrest and apoptosis [1] [2]. This effect is more pronounced in cancer cells due to their heightened dependence on PLK1 for cell division.

Quantitative Inhibitory Profile

This compound demonstrates high potency and selectivity. The following table details its half-maximal inhibitory concentration (IC50) against different kinases:

| Kinase Target | This compound Inhibitory Activity (IC50) |

|---|---|

| PLK1 | 0.87 nmol/L [2] |

| PLK2 | 5 nmol/L [2] |

| PLK3 | 56 nmol/L [2] |

| Other Unrelated Kinases | No significant activity at concentrations up to 10 μmol/L [2] |

This profile shows that this compound is a highly potent and selective PLK1 inhibitor, which helps minimize off-target effects [1] [2].

Efficacy in Preclinical and Clinical Models

This compound has shown efficacy as both a single agent and in combination with other therapies across various cancer types.

| Cancer Type / Context | Model / Setting | Observed Effect |

|---|---|---|

| Acute Myeloid Leukemia (AML) | Preclinical in vivo models; Clinical trials (Phase II/III) | Reduced tumor growth; improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) [4] [2] |

| Solid Tumors (e.g., Colon, Lung) | Preclinical xenograft models | Tumor growth delays and regressions [2] |

| Combination Therapy (e.g., with HDAC inhibitors, Radiation) | Preclinical models of lymphoma & glioma | Synergistic increase in cancer cell death; enhanced efficacy of radiotherapy [5] [6] |

Key Experimental Protocols for PLK1 Inhibition

For researchers investigating PLK1 inhibition, the following methodologies are critical.

PLK1 Kinase Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit PLK1 kinase activity [7].

- Procedure: The kinase reaction is performed in a 384-well plate format. Recombinant human PLK1 protein is incubated with its substrate (casein) and ATP in the presence of the test compound. After incubation, an ADP-Glo reagent is added to stop the reaction and convert remaining ATP to ADP. A second detection reagent then converts ADP back to ATP, and the resulting luminescence is measured. The kinase activity is calculated based on the luminescence signal, and the IC50 value is determined by analyzing the dose-response curve [7].

Cellular Anti-Proliferation Assay

This cell-based assay evaluates the functional consequence of PLK1 inhibition on cell growth.

- Common Cell Lines: DU-145 (prostate cancer), various AML cell lines, and glioma stem cells (GSCs) [7] [4] [6].

- Procedure: Cells are seeded in culture plates and treated with a range of compound concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is measured using reagents like Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The IC50 value, representing the concentration that inhibits 50% of cell proliferation, is calculated from the dose-response curve [7] [8].

Visualizing the Mechanism of Action and Combination Strategies

The diagram below illustrates the mechanism of this compound and its synergistic effects in combination therapy.

Mechanism of this compound and synergistic combinations with HDAC inhibitors/radiation.

Critical Factors Influencing Treatment Efficacy

Research indicates that the efficacy of this compound is not uniform and can be influenced by specific cellular contexts.

- p53 Status: The tumor suppressor p53 significantly affects this compound efficacy in prostate cancer cells. Cells lacking functional wild-type p53 (e.g., PC3 cells with p53 loss) are more sensitive to this compound, whereas the presence of mutant p53 can attenuate the drug's apoptotic effect [8].

- Cellular Protein Expression: In glioma stem cells (GSCs), high levels of the anti-apoptotic protein Bcl-xL have been correlated with resistance to this compound, suggesting it may serve as a potential biomarker for predicting response [6].

Conclusion and Research Outlook

- Validating predictive biomarkers like p53 status and Bcl-xL expression to identify patient populations most likely to respond [8] [6].

- Further exploring rational combination therapies, such as with HDAC inhibitors or radiation, across a wider range of malignancies [5] [6].

- Addressing the challenge of drug resistance to improve long-term treatment outcomes.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Discovery and development of the Polo-like kinase ... [nature.com]

- 3. : Mechanism (BI 6727) | Targeted Oncology of Action this compound [targetedonc.com]

- 4. Efficacy and mechanism of of , a potent and... action this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic interactions between PLK and HDAC 1 in... inhibitors [oncotarget.com]

- 6. The polo-like kinase 1 inhibitor this compound synergistically ... [oncotarget.com]

- 7. Novel PLK1 Inhibitor Discovery: Virtual Screening Strategy [pmc.ncbi.nlm.nih.gov]

- 8. The status of p53 affects the efficacy of PLK1 inhibitor ... [frontiersin.org]

Comprehensive Technical Guide: PLK1 Overexpression in Cancer and Volasertib Targeting

Introduction to PLK1 Biology and Cancer Relevance

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of cell cycle progression, particularly during G2/M transition and mitosis. This 603-amino acid protein consists of two critical functional domains: an N-terminal kinase domain that catalyzes phosphorylation events and a C-terminal polo-box domain (PBD) that mediates subcellular localization and substrate recognition through binding to phosphorylated serine/threonine residues [1] [2]. PLK1 expression is tightly regulated throughout the cell cycle, remaining low during G0, G1, and S phases, increasing in G2, and peaking during M phase, after which it is rapidly degraded [1]. In normal cells, PLK1 coordinates numerous mitotic events including centrosome maturation, bipolar spindle assembly, kinetochore-microtubule attachment, chromosome segregation, and cytokinesis [3] [1] [2].

In cancer biology, PLK1 assumes critical importance due to its frequent overexpression across diverse malignancies and its association with poor clinical outcomes. PLK1 overexpression has been documented in non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, neuroblastoma, colorectal cancer, and cervical cancer, among others [4]. The oncogenic functions of PLK1 extend beyond its core mitotic roles to include regulation of DNA replication, mTOR signaling, apoptosis evasion, metabolic reprogramming, and promotion of epithelial-to-mesenchymal transition (EMT) in cancer cells [3] [1]. PLK1 exerts these diverse effects through multiple mechanisms:

- Inactivation of tumor suppressor p53 and modulation of the DNA damage response [5] [3]

- Stabilization of oncoproteins like MYC through regulation of FBW7-mediated degradation [3]

- Activation of metabolic pathways including the pentose phosphate pathway via direct phosphorylation of glucose-6-phosphate dehydrogenase [3]

- Induction of chromosomal instability (CIN) through premature mitotic entry and aberrant chromosome segregation [6] [7]

The correlation between PLK1 overexpression and aggressive tumor behavior has established it as an attractive therapeutic target in oncology, spurring the development of specific PLK1 inhibitors like volasertib [5] [3] [2].

PLK1 Overexpression as a Therapeutic Target in Human Cancers

Patterns and Clinical Significance of PLK1 Overexpression

PLK1 overexpression manifests diverse patterns across cancer types, with varying implications for disease progression and therapeutic targeting. Analysis of The Cancer Genome Atlas (TCGA) data reveals that PLK1 expression patterns vary significantly between cancer types, suggesting that the threshold for pathological overexpression must be defined within specific tumor contexts [4]. The clinical ramifications of elevated PLK1 levels are substantial, with numerous studies demonstrating strong correlations between PLK1 overexpression and reduced survival across multiple malignancies including non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, and others [4].

The pathophysiological consequences of PLK1 dysregulation in cancer cells are multifaceted. In synovial sarcoma, an aggressive malignant soft tissue tumor, PLK1 overexpression correlates with suppressed autophagy, enhanced proliferation, increased invasion capacity, and poor prognosis [5]. Beyond driving mitotic progression, PLK1 overexpression contributes to therapeutic resistance through various mechanisms. Notably, recent evidence indicates that PLK1 overexpression induces suppression of homologous recombination (HR) DNA repair, creating a dependency on alternative DNA repair pathways [4]. This HR deficiency can be quantified using the Homologous Recombination Deficiency (HRD) score, which shows a positive correlation with PLK1 expression levels in bioinformatic analyses of TCGA and Cancer Cell Line Encyclopedia (CCLE) datasets [4].

Molecular Consequences of PLK1 Overexpression

Table 1: Functional Consequences of PLK1 Overexpression in Cancer

| Functional Domain | Molecular Consequences | Downstream Effects |

|---|---|---|

| Cell Cycle Regulation | G2/M phase dysregulation, premature mitotic entry, aberrant centrosome maturation | Chromosomal instability, aneuploidy, mitotic catastrophe |

| DNA Damage Response | Homologous recombination suppression, RAD51 focus formation impairment | Genomic instability, PARP inhibitor sensitivity |

| Apoptosis Regulation | Caspase-9 inhibition, Bax downregulation, Bcl-2 modulation | Evasion of programmed cell death, chemoresistance |

| Metabolic Reprogramming | Pentose phosphate pathway activation via G6PD phosphorylation | Enhanced nucleotide synthesis, redox homeostasis |

| Invasion/Metastasis | Epithelial-mesenchymal transition (EMT) induction via TGF-β and β-catenin signaling | Increased migratory capacity, metastatic progression |

The relationship between PLK1 overexpression and HR deficiency has significant therapeutic implications. Experimental studies demonstrate that PLK1 overexpression attenuates RAD51 focus formation and reduces HR efficiency as measured by the ASHRA system, which assesses integration of reporter sequences into endogenous loci [4]. This HR suppression phenotype renders PLK1-overexpressing cells vulnerable to PARP inhibition, creating a synthetic lethal interaction that can be therapeutically exploited [4]. Additionally, PLK1 overexpression has been linked to modulation of the tumor immune microenvironment, though these effects appear context-dependent. In breast cancer models, PLK1-driven chromosomal instability creates an immunosuppressive microenvironment enriched in T-regulatory cells and PD-L1 expression, whereas in pancreatic cancer, PLK1 reportedly inhibits NF-κB-mediated PD-L1 transcription [8].

This compound: Pharmacological Profile and Mechanism of Action

Drug Characteristics and Binding Mechanism

This compound (BI-6727) represents a dihydropteridinone-based ATP-competitive inhibitor that selectively targets the kinase domain of PLK1 [2]. As a second-generation PLK1 inhibitor, this compound demonstrates improved pharmacokinetic properties compared to first-generation compounds like BI-2536, including better solubility and a longer half-life that enables intermittent dosing schedules [9] [2]. Structural analyses reveal that this compound binds to the ATP-binding pocket located at the interface between the N-lobe and C-lobe of the PLK1 kinase domain, forming characteristic hydrogen bond interactions with the hinge region while adjacent aromatic fragments occupy hydrophobic subpockets to enhance binding affinity [2]. Critical residues mediating this compound binding include Lys82 for ATP anchoring, Glu131 and Asp194 within the catalytic network, and Cys133 in the selectivity pocket [2].

The binding mechanism of this compound exploits the structural conservation of the kinase domain while achieving selectivity through specific interactions with unique PLK1 residues. Co-crystallization studies show that this compound, like other PLK1 inhibitors, forms between one and three hydrogen bonding interactions with the hinge region, mimicking the natural interactions of adenine while exploiting subtle differences in the topology of the ATP-binding pocket compared to other kinases [2]. The phosphorylation status of Thr210 in the activation loop further influences inhibitor binding, as phosphorylation induces conformational changes that stabilize the active state of the kinase [1] [2].

Molecular and Cellular Effects

This compound exerts profound antiproliferative effects through disruption of mitotic progression and induction of cellular apoptosis. The primary molecular consequences of PLK1 inhibition by this compound include:

- G2/M cell cycle arrest through disruption of centrosome maturation and spindle formation [9]

- Prometaphase/metaphase arrest with formation of monopolar spindles due to impaired centrosome separation [2]

- Activation of the apoptotic pathway through modulation of Bcl-2 family proteins and increased caspase activity [5] [3]

- Suppression of homologous recombination DNA repair through impaired RAD51 focus formation [4]

In ovarian cancer models, this compound treatment produces distinctive cell cycle perturbations characterized by reduced G1 phase populations and increased G2/M and sub-G1 fractions, indicating cell cycle arrest and apoptosis induction [9]. These cellular effects translate to potent antitumor activity across multiple preclinical models, including synovial sarcoma, ovarian cancer, and pancreatic ductal adenocarcinoma [5] [9] [10].

This compound's mechanism of action through PLK1 inhibition triggers mitotic disruption, DNA repair impairment, and ultimately apoptosis.

Predictive Biomarkers and Resistance Mechanisms

Biomarkers for this compound Response

The clinical development of this compound has highlighted the necessity for robust predictive biomarkers to identify patient populations most likely to benefit from treatment. Several candidate biomarkers have emerged from preclinical studies:

Cyclin E1 (CCNE1) overexpression has been identified as a particularly promising biomarker for this compound sensitivity in ovarian cancer models. Studies demonstrate that high CCNE1 expression correlates with significantly lower IC~50~ values for this compound compared to cells with low CCNE1 expression, regardless of TP53 status [9]. This relationship appears more consistent than TP53 mutation status alone, which shows variable association with this compound sensitivity across different models [9].

Homologous recombination deficiency markers may identify tumors susceptible to this compound, as PLK1 overexpression itself induces HR suppression and sensitizes cells to PLK1 inhibition [4]. Functional assays measuring RAD51 focus formation or transcriptional HR deficiency signatures could potentially stratify patients.

PLK1 expression levels themselves show complex relationships with drug sensitivity. While PLK1 overexpression creates cancer cell dependency on PLK1 signaling, the relationship between PLK1 expression levels and this compound sensitivity is not straightforward, as evidenced by the observation that PLK1 expression does not consistently correlate with this compound sensitivity in clinical samples [4].

Notably, TP53 mutation status alone demonstrates limited predictive value for this compound response. Experimental studies in TP53 wild-type cell lines (OVTOKO and TOV21G) showed that TP53 knockdown did not significantly increase sensitivity to this compound, suggesting that TP53 status is not a reliable standalone biomarker for PLK1 inhibitor response [9].

Resistance Mechanisms

Several resistance mechanisms to this compound have been proposed based on preclinical models:

Compensatory kinase pathways including MAPK signaling may bypass PLK1 inhibition in some contexts, particularly in KRAS-mutant pancreatic ductal adenocarcinoma where combination approaches targeting both PLK1 and MEK show enhanced efficacy [10].

MYC oncoprotein overexpression can confer resistance to this compound, as MYC has been shown to deactivate PLK1 and prevent sustained spindle assembly checkpoint activation, thereby diminishing the cytotoxic effects of PLK1 inhibition [3].

Metabolic adaptations involving mitochondrial oxidative phosphorylation may enable cancer cells to withstand PLK1 inhibition, as evidenced by findings that IGF2BP2 loss disrupts PLK1 expression and mitochondrial metabolism, thereby affecting viability of PLK1-overexpressing cells [6] [7].

Table 2: Predictive Biomarkers for this compound Response

| Biomarker | Biological Rationale | Evidence Level | Clinical Utility |

|---|---|---|---|

| Cyclin E1 (CCNE1) Overexpression | Creates replication stress and dependency on G2/M checkpoint control | Preclinical studies in ovarian cancer models [9] | High - Consistent correlation with sensitivity across models |

| Homologous Recombination Deficiency | PLK1 overexpression suppresses HR, creating synthetic lethality | TCGA/CCLE bioinformatics and cell line validation [4] | Moderate - Requires standardized cutoff values |

| PLK1 Overexpression | Oncogene addiction phenomenon | Mixed evidence across cancer types [5] [4] | Limited - No consistent correlation with response |

| TP53 Mutation Status | G1/S checkpoint loss creates dependency on G2/M checkpoint | Inconsistent preclinical data [9] | Limited - Not a reliable standalone predictor |

Therapeutic Combinations and Clinical Applications

Rational Combination Strategies

This compound demonstrates enhanced antitumor activity when strategically combined with other targeted agents, forming the basis for rational combination approaches:

PARP inhibitor combinations leverage the HR-suppressive effects of PLK1 overexpression. Preclinical data demonstrates that PLK1 overexpression increases sensitivity to PARP inhibition through suppression of RAD51 focus formation and impairment of HR efficiency [4]. This synthetic lethal interaction is mediated through PLK1's kinase activity, as demonstrated by the ability of kinase-dead PLK1 mutants to abrogate this effect [4].

MEK inhibitor combinations show particular promise in KRAS-mutant pancreatic ductal adenocarcinoma, where PLK1 blockade enhances the anti-tumor effect of MAPK pathway inhibition [10]. This combination produces synergistic growth inhibition through mutual alteration of cell cycle regulation, with MEK inhibition causing G1 arrest while PLK1 inhibition blocks the G2/M checkpoint [10].

Immunotherapy combinations represent an emerging frontier based on growing understanding of PLK1's immunomodulatory functions. PLK1 inhibition has been shown to enhance FAS/FAS ligand-mediated apoptosis, promote immunogenic cell death, and modulate PD-L1 expression in certain contexts, potentially creating more immunogenic tumor microenvironments [8].

WEE1 inhibitor combinations exploit complementary cell cycle checkpoint interventions. While both target G2/M regulation, their simultaneous inhibition may create overwhelming replication stress and mitotic catastrophe, particularly in cyclin E1-overexpressing models [9].

Clinical Trial Status and Applications

This compound has advanced to various stages of clinical evaluation across multiple malignancies:

Ovarian cancer applications have been informed by preclinical evidence that cyclin E1-overexpressing tumors demonstrate heightened sensitivity to this compound [9]. Early-phase clinical trials have reported antitumor activity in ovarian cancer, both as monotherapy and in combination regimens [9] [4].

Pancreatic cancer combinations with MEK inhibitors represent an innovative approach for addressing KRAS-driven therapeutic resistance. Preclinical data in pancreatic ductal adenocarcinoma models demonstrates that This compound-trametinib combinations produce synergistic growth inhibition and significantly enhance tumor regression compared to either agent alone [10].

Additional clinical contexts where this compound has shown promise include non-small cell lung cancer, breast cancer, and acute myeloid leukemia, though late-stage development has been challenged by toxicity concerns and patient stratification issues [4].

The optimal integration of this compound into cancer therapeutic regimens will likely require careful patient selection based on validated biomarkers and appropriate combination strategies tailored to specific cancer genotypes and phenotypes.

Experimental Methodologies for PLK1 Research

Key Assays and Technical Approaches

The study of PLK1 biology and therapeutic inhibition relies on well-established experimental methodologies that can be adapted to various research contexts:

Cell-based viability and proliferation assays utilizing CCK-8 kits or similar reagents provide foundational assessment of PLK1 inhibitor efficacy [5]. These assays typically involve seeding cells in 96-well plates at standardized densities (e.g., 6,000 cells/well) and measuring optical density at 450nm after 0, 24, and 48 hours of inhibitor exposure [5].

Flow cytometric cell cycle analysis enables quantification of PLK1 inhibitor-induced cell cycle perturbations. For this compound, this typically reveals reduced G1 populations and increased G2/M and sub-G1 fractions, indicative of cell cycle arrest and apoptosis [9]. Protocol details include cell fixation in ethanol, RNAse treatment, and propidium iodide staining before analysis.

Transwell migration and invasion assays assess the anti-metastatic potential of PLK1 inhibition [5]. Standardized protocols involve Matrigel coating (1:8 dilution in serum-free medium), cell seeding (6×10³ cells/chamber), and 24-48 hour incubation periods before fixation (4% paraformaldehyde) and staining (0.1% crystal violet) with quantification in five random microscopic fields [5].

Immunohistochemical analysis of PLK1 expression in tumor tissues employs antigen retrieval in citrate buffer, blocking with 3% H₂O₂ in methanol, primary antibody incubation (e.g., PLK1 antibody 1:500) overnight at 4°C, followed by biotinylated secondary antibody application and DAB chromogenic development [5].

Western blotting for apoptotic and cell cycle markers provides mechanistic insights into this compound's effects. Key targets include Bax, Bcl-2, caspase cleavage products, and cell cycle regulators like cyclin B1 and phospho-CDK1 [5]. Standard protocols involve protein extraction, SDS-PAGE separation, transfer to membranes, and detection with enhanced chemiluminescence.

Homologous recombination efficiency assays using the ASHRA system represent a advanced methodological approach for evaluating PLK1's role in DNA repair [4]. This technique measures CRISPR/Cas9-mediated integration of GFP sequences into the β-actin locus, with HR proficiency quantified through β-actin-GFP fusion transcript detection.

In Vivo Evaluation Models

Xenograft tumor models in immunocompromised mice provide critical preclinical assessment of this compound efficacy [5]. Standard protocols involve subcutaneous implantation of cancer cells (e.g., 5×10⁶ SW982 synovial sarcoma cells), randomization into treatment groups once tumors reach approximately 100-150 mm³, and this compound administration via intravenous or intraperitoneal routes [5].

Patient-derived organoid (PDO) models offer more physiologically relevant systems for evaluating this compound combinations, particularly in challenging contexts like pancreatic ductal adenocarcinoma [10]. These models maintain tumor architecture and genetic heterogeneity, enabling more predictive assessment of therapeutic responses.

Integrated experimental approaches for evaluating PLK1 targeting, combining in vitro, in vivo, and bioinformatic methodologies.

Conclusion and Future Directions

The therapeutic targeting of PLK1 overexpression in cancer through this compound represents a promising strategy with strong biological rationale. The accumulating evidence regarding biomarker-driven patient selection, particularly through cyclin E1 overexpression and HR deficiency signatures, provides a roadmap for enhancing clinical efficacy. Future research directions should prioritize several key areas:

- Development of reliable companion diagnostics for cyclin E1 status and functional HR deficiency to enable optimal patient stratification

- Exploration of novel combination regimens that leverage synthetic lethal interactions with PARP inhibition or strategic partnerships with MAPK pathway inhibitors

- Investigation of immunomodulatory effects of this compound to optimize combinations with immune checkpoint inhibitors

- Advancement of structural biology approaches to develop next-generation PLK1 inhibitors with improved therapeutic indices

References

- 1. Structural regulation of PLK1 activity: implications for cell ... [nature.com]

- 2. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer ... [mdpi.com]

- 3. PLK1 in cancer therapy: a comprehensive review of ... [pmc.ncbi.nlm.nih.gov]

- 4. PLK1 overexpression suppresses homologous ... [nature.com]

- 5. Overexpression of oncogenic polo-like kinase 1 disrupts the ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of targetable vulnerabilities of PLK1 ... [sciencedirect.com]

- 7. Identification of targetable vulnerabilities of PLK1 ... [pubmed.ncbi.nlm.nih.gov]

- 8. Polo-like kinases as immune modulators: a new frontier in ... [sciencedirect.com]

- 9. Cyclin E1 overexpression sensitizes ovarian cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 10. PLK1 blockade enhances the anti-tumor effect of MAPK ... [sciencedirect.com]

volasertib preclinical activity in hepatoblastoma

Rationale for PLK1 Targeting in Hepatoblastoma

Hepatoblastoma, the most common primary liver tumor in children, has seen a rising incidence and presents a significant unmet clinical need for patients with relapsed or metastatic disease, who have limited treatment options [1]. Polo-like kinase 1 (PLK1), a key regulator of cell division, has been identified as a potential therapeutic target.

Table 1: Evidence for PLK1 as a Therapeutic Target in Hepatoblastoma

| Evidence Type | Key Finding | Research Support / Context |

|---|---|---|

| Gene Expression | PLK1 is overexpressed in hepatoblastoma tumor biopsies compared to matched normal liver tissue. [1] | Validated across three independent genomic datasets. [1] |

| Oncogenic Driver | PLK1 was the only overexpressed oncogene in an analysis of 74 hepatoblastoma samples. [1] | Found in a landmark 2004 study by Yamada et al. [1] |

| High-Risk Disease | High PLK1 expression is linked to the C2 molecular phenotype, which is associated with more aggressive disease and poor prognosis. [1] | 26 out of 30 C2-classified samples showed high PLK1 expression. [1] |

Mechanism of Action of Volasertib

This compound is a potent small-molecule inhibitor that competitively binds to the ATP-binding site of PLK1, with high selectivity over PLK2 and PLK3 [1]. Its mechanism can be visualized in the following pathway diagram:

This compound mechanism of action: inhibits PLK1, preventing mitosis and causing cell death.

Preclinical Efficacy Data

A chemical screen of 60 agents identified this compound for its ability to inhibit hepatoblastoma cell growth while sparing normal human hepatocytes, indicating a high therapeutic index [1].

Table 2: Summary of Preclinical Efficacy Findings for this compound

| Model Type | System / Cell Line | Key Outcome / Finding |

|---|---|---|

| In Vitro | Three hepatoblastoma cell lines (HepG2, Huh-6, HB-214) | This compound exhibited an IC50 below 10 μM in all cell lines. [1] |

| In Vitro | Normal human hepatocytes | This compound spared normal hepatocytes, unlike many other screened compounds. [1] |

| In Vivo | Patient-Derived Xenograft (PDX) mouse models | Demonstrated efficacy in combination with irinotecan. [1] |

Combination Therapy with Irinotecan

Given that irinotecan is a standard therapy for relapsed hepatoblastoma, researchers tested its combination with this compound. The workflow and rationale for this combination strategy are outlined below:

Experimental workflow for this compound and irinotecan combination therapy development.

The combination of this compound and irinotecan showed both in vitro and in vivo efficacy, meriting further preclinical investigation and potential clinical trial exploration [1].

Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited in the primary literature.

1. Cell Viability and IC50 Determination (MTT Assay)

- Purpose: To measure the concentration of a drug that inhibits cell growth by 50%.

- Procedure: Seed hepatoblastoma cell lines in 96-well plates. After a 72-hour incubation with a range of this compound concentrations, add MTT reagent. The formation of formazan crystals by viable cells is measured spectrophotometrically. IC50 values are calculated from the resulting survival curves [2].

2. In Vivo Efficacy Study (Mouse Xenograft Model)

- Purpose: To evaluate the anti-tumor effect of this compound in a living organism.

- Procedure: Immunodeficient mice are subcutaneously injected with hepatoblastoma cells. Once tumors are established (e.g., ~0.3 cm²), mice are randomized into treatment groups. This compound (e.g., 15 mg/kg) or a vehicle control is administered intraperitoneally every two days. Tumor dimensions and body weight are monitored regularly. Tumor volume is calculated, and at the endpoint, tumors are excised and weighed to determine the inhibition rate [2].

3. Apoptosis Analysis (Flow Cytometry)

- Purpose: To quantify the proportion of cells undergoing programmed cell death.

- Procedure: Harvest drug-treated cells, wash, and stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry. Early apoptotic cells are Annexin V positive / PI negative, while late apoptotic cells are positive for both markers [2].

Conclusion and Future Directions

The preclinical data robustly suggests that this compound, particularly in combination with irinotecan, is a promising therapeutic strategy for high-risk hepatoblastoma. The compelling rationale for targeting PLK1, combined with demonstrated efficacy in models that recapitulate the human disease, supports the case for further development.

Subsequent research has continued to map cancer dependency genes in high-risk hepatoblastoma, identifying other druggable targets like CDK7, CDK9, PRMT1, and PRMT5 [3]. This indicates that the landscape of targeted therapy for this cancer is expanding, and this compound represents a significant part of this advancing frontier.

References

polo-like kinase inhibitor volasertib discovery and development

Historical Development and Mechanism of Action

Volasertib is a dihydropteridinone-derived, ATP-competitive kinase inhibitor that selectively targets PLK1. Its development was a follow-on to the first-generation inhibitor BI 2536, tailored to improve its pharmacokinetic (PK) profile and therapeutic potential [1].

- Mechanism: As a PLK1 inhibitor, this compound disrupts mitotic spindle assembly, leading to cell cycle arrest in prometaphase—a state termed "Polo arrest"—which is subsequently followed by apoptosis (programmed cell death) [1].

- Preclinical Potency and Selectivity: this compound potently inhibits PLK1 with a half-maximal inhibitory concentration (IC50) of 0.87 nM. It also inhibits the closely related Plk2 (IC50 = 5 nM) and Plk3 (IC50 = 56 nM) but shows no significant activity against a panel of other unrelated kinases at concentrations up to 10 μmol/L, indicating high selectivity [1].

- Improved Pharmacokinetics: Preclinical data showed this compound has a high volume of distribution, indicating good tissue penetration, and a long terminal half-life compared to BI 2536, making it suitable for clinical development [1].

The following diagram illustrates the mechanism of action of this compound and the key pathways involved in the cellular response.

Mechanism of this compound-induced mitotic arrest and apoptosis.

Key Quantitative Data from Preclinical and Clinical Studies

The tables below summarize critical quantitative data from this compound's development, highlighting its potency and clinical trial outcomes.

Table 1: Preclinical Inhibitory Profile of this compound [1]

| Kinase Target | Half-Maximal Inhibitory Concentration (IC50) |

|---|---|

| PLK1 | 0.87 nM |

| PLK2 | 5 nM |

| PLK3 | 56 nM |

Table 2: Summary of Key Clinical Trial Results in AML

| Trial Phase / Context | Patient Population | Regimen | Key Efficacy Outcome | Reference |

|---|---|---|---|---|

| Phase II | Untreated AML, ineligible for intensive therapy | This compound + Low-Dose Cytarabine (LDAC) vs. LDAC alone | 31% CR/CRi vs. 11.1% with LDAC alone [2] | |

| Phase III (POLO-AML-2) | Elderly with untreated AML, ineligible for intensive therapy | This compound + LDAC vs. Placebo + LDAC | Trial completed; results informed Phase II redesign [3] [4] | |

| Upcoming Phase II | Relapsed/Refractory (R/R) AML | This compound + Decitabine | FDA-cleared; patient selection via Predictive Medicine Platform [3] [4] |

Detailed Experimental Protocols

To guide research into PLK1 inhibitors like this compound, here are detailed methodologies for key experiments cited in the search results.

1. PLK1 Kinase Inhibition Assay [5] This protocol is used to determine the IC50 of a compound against PLK1.

- Reaction Setup: The kinase reaction is performed in a 384-well plate with a total volume of 5 µL per well.

- Reaction Components: The mixture includes recombinant human PLK1 (25 ng), a substrate (0.5 µg casein), 50 µM ATP, and the test compound at a designated concentration (e.g., serial dilutions from 2.5 pM to 5120 pM).

- Incubation and Detection: The plate is incubated for 60 minutes at room temperature. The reaction is then terminated, and the ADP produced is converted to ATP using an ADP-Glo reagent. Luminescence is measured with a microplate reader.

- Data Analysis: Kinase activity is calculated as:

[(Luminescence of compound - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)] * 100%. The IC50 value is determined by analyzing the dose-response curve using software like GraphPad Prism.

2. Virtual Screening for PLK1 Inhibitors [5] This computational method identifies potential hit compounds.

- Protein Preparation: The crystal structure of PLK1 (e.g., PDB ID: 3FC2) is retrieved and prepared using software like Molecular Operating Environment (MOE). This involves removing water molecules, adding hydrogen atoms, and energy minimization.

- Pharmacophore Model Construction: Key interaction features (e.g., aromatic centers, hydrogen-bond acceptors/donors) in the PLK1 active site are defined to create a 3D pharmacophore model.

- Database Screening: A compound database (e.g., 35,000 compounds) is converted into 3D conformations. The pharmacophore model is used to screen the database for molecules that match the defined features.

- Molecular Docking: The hits from the pharmacophore screen are docked into the kinase domain of PLK1. The binding poses and free energies (e.g., London dG score) are evaluated to select compounds with the highest predicted binding affinity.

Recent Developments and Future Directions

Recent research has expanded the potential of this compound beyond monotherapy, focusing on three key areas:

- Novel Drug Delivery Systems: To address dose-limiting toxicity and improve efficacy, researchers have developed a vincristine/volasertib polymersome injection (Ps-VCR/Vol). This nanoparticle system co-delivers this compound with the chemotherapeutic vincristine at a fixed, synergistic ratio, showing potent inhibition of acute lymphoblastic leukemia (ALL) in mouse models while reducing systemic toxicity [6].

- Rational Combination Therapies: A nanoparticle-based immunotherapy called ARAC co-delivers this compound and a PD-L1 antibody. The mechanism is twofold: PLK1 inhibition by this compound kills cancer cells and upregulates PD-L1 expression on surviving cells. The concomitant PD-L1 blockade then enhances T-cell-mediated killing. This strategy showed a 5-fold reduction in effective drug doses in a metastatic lung cancer model [7].

- Predictive Patient Selection: Notable Labs is advancing a Phase II trial in relapsed/refractory AML using a Predictive Medicine Platform (PMP). This platform tests patient samples ex vivo to identify those most likely to respond to this compound in combination with decitabine, aiming to improve clinical response rates [3] [4].

The field of PLK1 inhibition continues to evolve, with research efforts now heavily focused on overcoming the limitations of earlier compounds through sophisticated drug delivery and patient stratification strategies.

References

- 1. Discovery and development of the Polo-like kinase ... [nature.com]

- 2. This compound Given Breakthrough Therapy Designation [ajmc.com]

- 3. Notable Labs Gets FDA Nod for this compound Phase 2 Study [synapse.patsnap.com]

- 4. Notable Labs to Study this compound in Phase II AML Trial [precisionmedicineonline.com]

- 5. Discovery of a novel PLK1 inhibitor with high inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 6. Vincristine/Volasertib polymersome injection enables high ... [sciencedirect.com]

- 7. Development of a nanoparticle-based immunotherapy ... [nature.com]

volasertib binding mode ATP-binding pocket PLK1

PLK1 Structure and Volasertib Binding Mode

PLK1 contains two primary functional domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) [1] [2]. The KD is responsible for the enzyme's catalytic activity, while the PBD regulates its subcellular localization and substrate binding [2]. This compound functions by specifically targeting the KD.

- Binding Site: this compound competitively binds to the ATP-binding pocket within the PLK1 kinase domain [3] [4] [1]. This pocket is a deep groove where ATP normally binds, and its occupation by this compound prevents PLK1 from phosphorylating its downstream substrates [1].

- Key Residues: The binding involves critical amino acid residues within the ATP-binding pocket. The pocket is structurally described as being sandwiched by residues including Leu59, Cys67, and Ala80 at the top, with Phe183 at the bottom [1]. The gatekeeper residues Val129 and Leu130 are located at the back of the pocket [1].

- Conformational Specificity: The kinase domain can exist in different states. This compound binds to and stabilizes PLK1 in a "closed" conformation, which is similar to the active state of the kinase but rendered inactive due to the inhibitor blocking the ATP-binding site [2].

The diagram below illustrates how this compound binds to the PLK1 kinase domain and the consequent cellular effects.

This compound inhibits PLK1 by binding its kinase domain, inducing cell cycle arrest and death.

Quantitative Binding and Selectivity Profile

This compound demonstrates high potency and selectivity for PLK1, as shown in the table below.

| Kinase | IC₅₀ Value | Measurement Type |

|---|---|---|

| PLK1 | 0.87 nM [5] | Half-maximal inhibitory concentration |

| PLK2 | 5 nM [5] | Half-maximal inhibitory concentration |

| PLK3 | 56 nM [5] | Half-maximal inhibitory concentration |

| Panel of >50 other kinases | >10,000 nM (No inhibition) [5] | Half-maximal inhibitory concentration |

This data shows that this compound is highly potent against PLK1 and exhibits strong selectivity for PLK1 over PLK2 and PLK3, and has no inhibitory effect on a broad panel of other kinases at concentrations up to 10 μM [5].

Experimental Insights and Resistance Mechanisms

Research into this compound's binding and resistance has provided deeper insights into its mechanism.

- Identification of Key Binding Features: Computational studies using techniques like the Fragment Molecular Orbital (FMO) method have helped identify key "hot spot" residues critical for the strong and selective binding of small-molecule inhibitors like this compound to PLK1 [1]. These analyses are crucial for understanding interaction mechanisms and guiding the design of new inhibitors.

- Documented Resistance Mechanisms: Resistance to this compound can arise through mechanisms that directly interfere with its binding:

- Mutations in the ATP-binding domain: Specific mutations, such as L59W and F183L, in the ATP-binding pocket of PLK1 have been identified and experimentally confirmed to confer resistance to this compound [6] [5]. These mutations likely sterically hinder or alter the binding site, reducing the drug's efficacy.

- Overexpression of MDR1: Resistance can also be mediated by the overexpression of Multidrug Resistance Protein 1 (MDR1), which pumps this compound out of the cell, reducing its intracellular concentration [6] [5]. This mechanism can be overcome in vitro by co-administration with MDR1 inhibitors like zosuquidar [5].

Implications for Drug Design and Combination Strategies

Understanding this compound's binding mode informs both the development of new inhibitors and strategies for its clinical use.

- Overcoming Limitations of ATP-competitive Inhibitors: While ATP-competitive inhibitors like this compound are potent, their binding sites are highly conserved across kinases, which can lead to off-target effects and resistance due to mutations [1]. Research is therefore also focused on developing inhibitors that target the unique Polo-Box Domain (PBD) of PLK1, which could offer greater specificity and provide a strategy to overcome resistance to ATP-competitive drugs [1] [2].

- Guiding Combination Therapies: Knowledge of this compound's mechanism and resistance pathways helps design rational combination therapies. For instance, combining this compound with agents that cause G2/M phase cell cycle accumulation can enhance its efficacy, as cells in this phase are most sensitive to PLK1 inhibition [6] [5]. Additionally, co-targeting the PI3K/AKT pathway—which can be upregulated in response to this compound—shows promising synergistic effects in preclinical models [6] [5].

References

- 1. Leveraging the Fragment Molecular Orbital Method to Explore the... [pmc.ncbi.nlm.nih.gov]

- 2. Structural regulation of PLK1 activity: implications for cell ... [nature.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Mechanism of Action: this compound (BI 6727) | Targeted Oncology [targetedonc.com]

- 5. Identification of this compound-resistant mechanism and ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound -resistant mechanism and... | Oncotarget [oncotarget.com]

volasertib in vitro efficacy cancer cell lines

Mechanism of Action and Cellular Effects

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that functions as a master regulator of mitosis [1]. Its mechanism leads to a distinct cellular phenotype known as "Polo arrest" [1].

- Primary Target: this compound potently inhibits PLK1 (IC₅₀ = 0.87 nM), and to a lesser extent, PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM). It shows no significant activity against a panel of 50 other kinases at concentrations up to 10 μM [2] [1].

- Cellular Consequences: PLK1 inhibition disrupts mitotic spindle assembly, leading to arrested cells in prometaphase [1]. This results in the accumulation of cells with 4N DNA content (G2/M phase arrest) [2]. This mitotic arrest is typically followed by the induction of apoptotic cell death, observable by an increase in the subG1 cell population [2] [3]. The diagram below illustrates this mechanism and its downstream effects.

This compound mechanism of action: inhibits PLK1, disrupts spindle assembly, causes G2/M arrest, and induces apoptosis.

Efficacy in Cancer Cell Lines

This compound has demonstrated potent growth-inhibitory effects across a wide spectrum of human cancer cell lines. The following table summarizes its activity in various cancer types, with GI₅₀/IC₅₀ values typically in the nanomolar range [2] [1].

| Cancer Type | Cell Line Models | Reported Efficacy (GI₅₀ / IC₅₀) | Key Observations |

|---|---|---|---|

| Leukemia/Lymphoma | HL-60, MV4;11, MOLM14, K562, GRANTA-519, Raji, pediatric ALL lines [2] [1] | ~5 nM to ~11 μM (wide range across 27 lines) [2] [3] | Highly potent against most AML, CML-BC, ALL, ML, and MM lines [2]. |

| Ovarian Cancer | OVCAR3, OVISE, OVMANA, A2780, KURAMOCHI [4] | 0.022 - 0.089 μM (in CCNE1-high lines) [4] | Sensitivity strongly correlated with high cyclin E1 (CCNE1) expression [4]. |

| Non-Small Cell Lung Cancer (NSCLC) | A549 (p53 wild-type), NCI-H1975 (p53 mutant) [5] | Significantly lower IC₅₀ in p53 wild-type vs mutant/knockdown cells [5] | p53 wild-type cells more sensitive; showed more apoptosis & senescence [5]. |

| Glioblastoma (GSC) | 27 Glioma Stem Cell (GSC) lines [3] | 7.72 nM to 11.4 μM [3] | Efficacy varied; high Bcl-xL expression correlated with resistance [3]. |

| Pancreatic, Colon, Melanoma | HCT116, NCI-H460, BRO [1] | 11 - 37 nM [1] | Potent efficacy in solid tumor models, causing tumor growth delay/regression in xenografts [1]. |

Predictive Biomarkers of Response

Research has identified several molecular features that can predict this compound sensitivity or resistance.

Biomarkers for Sensitivity:

- Cyclin E1 (CCNE1) Overexpression: In ovarian cancer, high CCNE1 expression and protein levels are a strong predictor of sensitivity to this compound, regardless of TP53 status [4].

- HSF1-MYC Co-amplification: In high-grade serous ovarian cancer (HGSOC), co-amplification of HSF1 and MYC creates a dependency, leading to a >200-fold increased potency of this compound [6].

- Functional p53 Status: In NSCLC models, p53 wild-type cells were significantly more sensitive to this compound than p53 mutant or knockdown cells, showing more apoptosis and cellular senescence [5].

Mechanisms of Resistance:

- PLK1 ATP-Binding Domain Mutations: Mutations like L59W and F183L in the PLK1 ATP-binding domain can confer strong resistance to this compound and other ATP-competitive PLK1 inhibitors [2].

- MDR1 Expression: Surface expression of the multidrug resistance protein 1 (MDR1) can pump this compound out of cells, conferring resistance. This can be reversed with MDR1 inhibitors like zosuquidar [2].

- DNMT3B Overexpression: In models of hypomethylating agent-resistant AML, overexpression of DNA methyltransferase 3B (DNMT3B) was associated with resistance to this compound [7].

Key Experimental Protocols

To evaluate this compound's efficacy in vitro, standard cell-based assays are used.

Cell Viability and Proliferation Assays:

- Procedure: Cells are plated in 96-well plates and treated with a range of this compound concentrations. After a set incubation period (often 72 hours), cell viability is quantified using luminescent (e.g., CellTiter-Glo [7]) or colorimetric assays. Dose-response curves are plotted to determine the GI₅₀ or IC₅₀ values [2] [7].

- Application: This is the primary method for establishing the potency of this compound across different cell lines [2] [4].

Cell Cycle Analysis:

- Procedure: Following this compound treatment, cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases [2] [7].

- Application: This assay confirms the on-target effect of this compound, showing a characteristic accumulation of cells in the G2/M phase (4N DNA content) and a subsequent increase in the subG1 population (apoptotic cells) [2].

Protein Analysis by Western Blot:

- Procedure: Cells are lysed after treatment, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include phosphorylation levels of PLK1 itself, and markers of apoptosis (e.g., cleaved caspase-3) [2].

- Application: Used to confirm pathway modulation and understand mechanisms of action and resistance, such as monitoring PI3K/AKT pathway activation or DNMT expression levels [2] [7].

Insights for Combination Strategies

This compound is being studied in rational combination therapies to enhance efficacy and overcome resistance.

- With Azacitidine: This combination showed prominent effects in AML cells, particularly those with higher baseline GI₅₀ values for this compound monotherapy [2]. It may help overcome resistance to hypomethylating agents by suppressing DNMT enzymes and the PI3K/AKT/mTOR pathway [7].

- With Radiation: In glioma stem cells, this compound synergistically increased radiation efficacy. The combination enhanced G2/M arrest and apoptosis, leading to greater inhibition of colony formation and significantly prolonged survival in mouse models [3].

- With PI3K Inhibitors: The PI3K/AKT pathway was upregulated after this compound administration in AML cells. Consequently, combining this compound with a PI3K inhibitor showed highly potent effects against these cells [2].

- With MEK Inhibitors: In pancreatic ductal adenocarcinoma, this compound enhanced the anti-tumor effect of the MEK inhibitor trametinib, demonstrating a synergistic combination [8].

The experimental data for this compound provides a strong rationale for its continued investigation, particularly in cancers with specific biomarkers like CCNE1 overexpression or HSF1-MYC co-amplification. The identified resistance mechanisms also offer clear pathways for developing effective combination regimens.

References

- 1. Discovery and development of the Polo-like kinase ... [nature.com]

- 2. Identification of this compound-resistant mechanism and ... [pmc.ncbi.nlm.nih.gov]

- 3. The polo-like kinase 1 inhibitor this compound synergistically ... [oncotarget.com]

- 4. Cyclin E1 overexpression sensitizes ovarian cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. MYC and HSF1 Cooperate to Drive Sensitivity to Polo-like ... [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK ... [pmc.ncbi.nlm.nih.gov]

- 8. PLK1 blockade enhances the anti-tumor effect of MAPK ... [sciencedirect.com]

Antitumor Activity of Volasertib in Xenograft Mouse Models

The following table summarizes the efficacy of volasertib as a single agent and in combination therapy across different cancer types in mouse models.

| Cancer Type | Model Type (Cell Line) | Dosing Regimen (this compound) | Combination Agent | Key Efficacy Findings | Reference |

|---|---|---|---|---|---|

| Cervical Cancer | Subcutaneous (Caski) | 15 mg/kg, i.p., every 2 days | Cisplatin (2 mg/kg) | Significant inhibition of tumor growth; combination more effective than either monotherapy. [1] | |

| Pediatric Cancers (Various solid tumors & ALL) | Subcutaneous & Disseminated (Multiple PPTP models) | 30 mg/kg (solid tumors) or 15 mg/kg (ALL), I.V., q7dx3 | - | Induced significant tumor growth delay in 59% of solid tumor models; achieved objective regressions in neuroblastoma, glioblastoma, rhabdomyosarcoma, and ALL xenografts. [2] | |

| Glioblastoma (GBM) | Intracranial (GSC lines) | Information not specified in abstract | Ionizing Radiation (IR) | Combination with IR significantly inhibited tumor growth and prolonged median survival vs radiation alone. [3] | |

| Acute Lymphoblastic Leukemia (ALL) | Orthotopic (Cell line & PDX) | 6 mg/kg, i.v. (in polymersome) | Vincristine (0.25 mg/kg, in polymersome) | Ps-VCR/Vol potently inhibited leukemia progression and provided a remarkable survival benefit. [4] |

Experimental Protocols for Xenograft Studies

Here are the detailed methodologies commonly employed in the this compound xenograft studies.

Model Establishment and Dosing

- Cell Line Preparation: Human cancer cells (e.g., Caski for cervical cancer) are cultured and harvested. [1]

- Animal and Inoculation: Female immunodeficient mice (e.g., Balb/c nu/nu or CB17SC scid-/-) are used. For solid tumors, cells (e.g., 2×10⁶ Caski cells) are injected subcutaneously. For leukemia models, cells are injected intravenously to establish disseminated disease. [1] [2]

- Randomization and Dosing: Once tumors reach a predetermined volume (e.g., ~0.3 cm²), mice are randomized into treatment and control groups. This compound is typically administered intravenously (I.V.) or intraperitoneally (I.P.). A common schedule is once every 7 days for 3 doses (q7dx3), though other schedules like every 2 days are also used. [1] [2]

Formulation and Administration

- This compound Formulation: For in vivo studies, this compound is often formulated in a vehicle of 20% hydroxypropyl-β-cyclodextrin and stored protected from light. [1]

- Administration: It is administered via intravenous (I.V.) or intraperitoneal (I.P.) injection. [1] [2]

Tumor Monitoring and Endpoint Analysis

- Tumor Measurement: For solid tumors, two perpendicular diameters (A and B) are measured regularly with calipers. Tumor volume is calculated using the formula: V = (π/6) * { (A+B)/2 }³. [1]

- Endpoints: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The rate of inhibition (IR) is calculated as: IR = 1 - (Mean tumor weight of experimental group / Mean tumor weight of control group) * 100%. [1]

- Survival Monitoring: For orthotopic/leukemia models (like the ALL PDX model), overall survival is a key endpoint. [4]

Mechanism of Action and Resistance

The experimental data reveals how this compound exerts its antitumor effects and mechanisms by which resistance can develop.

Mechanism of Action and Resistance of this compound

- Primary Mechanism: this compound is a highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for mitosis. Inhibition leads to cell cycle arrest at the G2/M phase, causing mitotic catastrophe and apoptosis. [1] [5]

- Key Biomarkers: Treatment decreases levels of PLK1 substrates like Survivin and Wee1. [1] It can also enhance intracellular Reactive Oxygen Species (ROS) levels. [1]

- Synergy with Other Therapies: this compound demonstrates synergistic effects with DNA-damaging agents (like cisplatin or radiation), likely because G2/M arrest prevents repair of therapy-induced DNA damage. [1] [3]

- Resistance Mechanisms: Studies identified two primary resistance pathways:

- PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 (e.g., L59W, F183L) prevent this compound from binding effectively. [5] [6]

- MDR1 Overexpression: Overexpression of the multidrug resistance protein 1 (MDR1/P-glycoprotein) pumps this compound out of the cell, reducing its intracellular concentration. [5] [6]

Key Considerations for Researchers

- Model Selection: The antitumor activity of this compound is broad but varies. The PPTP study showed particularly strong activity in neuroblastoma and glioblastoma models. [2]

- Combination Strategy: The most promising clinical translation may lie in rational combination therapies. Preclinical data strongly supports pairing this compound with chemotherapy (cisplatin, cytarabine), hypomethylating agents, radiation, or other targeted drugs. [1] [7] [4]

- Toxicity and Tolerability: Be aware that mice may tolerate higher systemic exposure to this compound than humans, which could lead to an overestimation of efficacy and underestimation of toxicity in a clinical context. [2]

- Novel Formulations: Recent advances, such as co-delivery in polymersomes with vincristine, show potential for improving efficacy and managing toxicity by ensuring optimal drug ratios at the tumor site. [4]

References

- 1. This compound suppresses tumor growth and potentiates ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. The polo-like kinase 1 inhibitor this compound synergistically ... [oncotarget.com]

- 4. Vincristine/Volasertib polymersome injection enables high ... [sciencedirect.com]

- 5. Identification of this compound-resistant mechanism and ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound-resistant mechanism and ... [oncotarget.com]

- 7. Efficacy and mechanism of action of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

volasertib pharmacokinetics and tissue distribution

Volasertib Pharmacokinetic Parameters

| Parameter | Value / Characterization | Context / Conditions |

|---|---|---|

| Terminal Half-life (t₁/₂) | ~111 - 135 hours [1] [2] | Single IV infusion in adults with solid tumors; multi-exponential decline [2]. |

| Volume of Distribution (Vss) | >3000 - 4000 L [1] [2] | Large Vss indicates extensive tissue distribution beyond plasma [1] [3]. |

| Clearance (CL) | Moderate [2] | -- |

| Dose Proportionality | Dose-independent (linear) [4] | Observed in AML patients for doses of 150 to 550 mg [4]. |

| Inter-individual Variability | Low-to-mild in clearance [4] | Population PK analysis in AML; high variability in central volume (V1) noted, but minimal impact on AUC [4]. |

| Impact of Covariates | Body Surface Area (BSA), Ethnicity [4] | BSA was a significant covariate on clearance; Japanese patients showed a trend toward higher exposure [4]. |

| Drug-Drug Interactions | No pharmacokinetic interaction with cytarabine [4] | Co-administered in patients with Acute Myeloid Leukemia (AML) [4]. |

Key Experimental Methodologies

Understanding how these parameters were determined is crucial for evaluating the data.

- Clinical Trial Designs: Key phase I studies in adults with advanced solid tumors used a 3 + 3 dose-escalation design [5] [2]. Patients received this compound as a single intravenous infusion over 2 hours on Day 1 of a 21-day cycle, with sequential cohorts receiving escalating doses to determine the maximum tolerated dose (MTD) and characterize PK [5] [1] [2].

- Pharmacokinetic Sampling and Analysis: In these trials, blood samples were collected at predefined times (e.g., pre-dose, 1, 2, 2.5, 3, 4, 8, and 24 hours post-infusion) [2]. Plasma concentrations of this compound were measured using validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [2]. The resulting data were analyzed using non-compartmental methods in programs like WinNonlin to estimate standard PK parameters [2].

- Population Pharmacokinetic Modeling: A more comprehensive analysis was performed using nonlinear mixed-effects modeling (NONMEM) on data from 501 patients with Acute Myeloid Leukemia (AML) [4]. This approach quantified the typical population PK parameters, identified sources of inter-individual variability (e.g., BSA), and confirmed the lack of drug-drug interaction with cytarabine [4].

The multi-exponential decline in plasma concentration and large volume of distribution can be visualized in the following simplified workflow.

Mechanism and Impact of Distribution

This compound's dihydropteridinone-based structure enables it to act as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis [3] [6]. The large volume of distribution is a critical feature, as it is a strong indicator of extensive tissue penetration and high, sustained drug levels at the tumor site [3] [6]. This property is likely a key contributor to the broad antitumor activity observed in preclinical models [6].

References

- 1. A phase I, dose-escalation study of the novel Polo-like ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of two dosing schedules of this compound (BI 6727), an... [nature.com]

- 3. This compound | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Population Pharmacokinetics of this compound Administered in Patients... [link.springer.com]

- 5. Phase I trial of this compound , a Polo-like kinase inhibitor, plus platinum... [pmc.ncbi.nlm.nih.gov]

- 6. 3FC2: PLK1 in complex with BI6727 [rcsb.org]

PLK1 in G2/M Phase Transition: Molecular Mechanisms, Experimental Approaches, and Therapeutic Targeting

Introduction to PLK1 and Its Central Role in Cell Cycle Regulation

Polo-like Kinase 1 (PLK1) is a master regulator of mitosis that plays indispensable roles in controlling the G2/M transition, mitotic entry, and progression. As a serine/threonine kinase, PLK1 is characterized by its unique domain structure featuring an N-terminal kinase domain and a C-terminal polo-box domain that regulates its subcellular localization and substrate specificity [1]. PLK1 expression is tightly cell cycle-regulated, accumulating during S phase, peaking in G2/M phase, and declining sharply after mitosis [2]. This precise temporal regulation allows PLK1 to coordinate multiple critical events in cell division, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3] [2].

The significance of PLK1 extends beyond basic cell biology to cancer therapeutics, as it is frequently overexpressed in various human tumors and is associated with poor prognosis [3] [4]. PLK1's oncogenic properties stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms, making it an attractive target for anticancer drug development [3]. This technical review comprehensively examines PLK1's structure, molecular functions in G2/M transition, experimental methodologies for its study, and therapeutic implications, providing researchers with actionable protocols and conceptual frameworks for advancing PLK1-targeted basic and translational research.

Molecular Structure and Regulatory Mechanisms of PLK1

Domain Organization and Structural Features

PLK1 consists of two primary functional domains connected by an inter-domain linker (IDL). The N-terminal kinase domain (KD) is highly conserved among polo-like kinase family members and contains the catalytic activity responsible for phosphorylating key mitotic substrates [1]. The C-terminal polo-box domain (PBD) is a unique characteristic of the Polo-like kinase family, comprised of two polo-box motifs (PB1 and PB2) that form a phosphopeptide-binding module [1]. This domain recognizes and binds serine-[phosphothreonine/phosphoserine]-(proline/X) motifs on substrates that have often been "primed" by phosphorylation from other kinases, with CDK1 being a notable priming kinase [1]. The structural organization of these domains is critical for PLK1's regulation and function, with the PBD acting both as an autoinhibitory domain and as a subcellular localization determinant [1].

Table 1: Structural Domains of PLK1

| Domain | Residue Range | Function | Regulatory Features |

|---|---|---|---|

| Kinase Domain (KD) | 1-324 | Catalytic phosphorylation of substrates | Activated by T210 phosphorylation; subject to autoinhibition by PBD |

| Polo-Cap | 325-367 | Connects KD and PBD | Contains α-helical segment, loop, 310 helix motif |

| Polo-Box 1 (PB1) | 368-439 | Phosphopeptide binding | Forms β sandwich with PB2; contains Trp414 critical for Ser-pThr binding |

| Linker L2 | 440-470 | Connects PB1 and PB2 | Antiparallel to L1; contributes to hydrophobic core |

| Polo-Box 2 (PB2) | 471-603 | Phosphopeptide binding | Contains His538 and Lys540 for phosphothreonine binding |

Mechanisms of PLK1 Activation and Regulation

PLK1 activity is regulated through multiple interconnected mechanisms that ensure its precise spatial and temporal control during cell cycle progression. The auto-inhibitory conformation occurs through intramolecular interactions between the PBD and KD, maintaining PLK1 in a closed, inactive state [1]. Activation involves several key steps: phosphosubstrate binding to the PBD, phosphorylation at T210 in the activation loop of the kinase domain, and engagement with regulatory proteins such as Bora, which can induce an open, active conformation by disrupting the domain-domain inhibitory interactions [1]. Additionally, PLK1 can undergo oligomeric regulation, existing as homodimers and heterodimers with PLK2, which likely play context-dependent roles in its function [1].

The cell cycle-dependent expression of PLK1 is another critical regulatory layer, with protein levels low throughout G0, G1, and S phase, increasing in G2, and peaking in M phase [1]. During interphase, PLK1 is primarily cytoplasmic, but as levels increase in G2/M, it localizes to the nucleus and various mitotic structures including centrosomes, kinetochores, the spindle midzone, centromeres, and the post-mitotic bridge [1]. This precise subcellular localization is mediated by the PBD, which recognizes specific phosphorylated docking proteins at these sites, ensuring that PLK1 phosphorylates the appropriate substrates at the correct time and location [1].

PLK1's Central Role in G2/M Transition

Molecular Mechanisms of G2/M Transition Control

The G2-to-M transition represents one of the most critical control points in the cell cycle, and PLK1 serves as a master regulator of this process. PLK1 directly controls the activation of CDK1-cyclin B complexes (also known as Maturation-Promoting Factor or MPF), which is the universal mitotic inducer in eukaryotic cells [5]. PLK1 achieves this through a multi-pronged regulatory approach, phosphorylating and activating the positive regulator Cdc25C phosphatase while simultaneously phosphorylating and inhibiting the negative regulators WEE1 and PKMYT1/MYT1 kinases [3] [2]. This dual action creates a robust regulatory circuit that promotes the rapid and irreversible activation of CDK1-cyclin B complexes, driving the cell into mitosis [3].

Beyond regulating the core CDK1 activation machinery, PLK1 also phosphorylates cyclin B1 (CCNB1) on centrosomes during prophase, contributing to the local activation of CDK1-cyclin B complexes at this critical organelle [2]. Additionally, PLK1 phosphorylates the transcription factor FOXM1, enhancing its transcriptional activity and promoting the expression of mitotic regulators [2]. This comprehensive control over both post-translational and transcriptional regulation allows PLK1 to coordinate the complex morphological and biochemical changes required for mitotic entry, including centrosome maturation, nuclear envelope breakdown, and chromosome condensation.

Key Substrates and Functional Processes in G2/M Transition

Table 2: Key PLK1 Substrates in G2/M Transition and Their Functional Roles

| Substrate | Phosphorylation Site | Functional Consequence | Biological Process |

|---|---|---|---|

| Cdc25C | Multiple | Activation | G2/M transition |

| WEE1 | Multiple | Inhibition | G2/M transition |

| PKMYT1/MYT1 | Multiple | Inhibition | G2/M transition |

| Cyclin B1 (CCNB1) | Multiple | Enhanced activity | Centrosomal CDK1 activation |

| FOXM1 | Multiple | Transcriptional activation | Expression of mitotic genes |

| BORA | Multiple | PLK1 activation | G2/M progression |

| KIZ | Unknown | Centrosome maturation | Spindle assembly |

| NEDD1 | Unknown | γ-tubulin ring complex recruitment | Spindle formation |

The centrosome maturation function of PLK1 deserves particular emphasis, as it is essential for establishing a bipolar mitotic spindle. PLK1 phosphorylates KIZ and NEDD1, promoting the subsequent targeting of the γ-tubulin ring complex (γTuRC) to the centrosome, which is a critical step for proper spindle formation [2]. Additionally, phosphorylation of the NINL component of the centrosome leads to its dissociation from other centrosomal proteins, facilitating centrosome separation and spindle assembly [2]. These coordinated actions ensure that the cell builds a structurally and functionally competent mitotic apparatus capable of accurate chromosome segregation.

Experimental Approaches for Studying PLK1 Function

PLK1 Inhibition Protocols and Methodologies

The functional investigation of PLK1 in G2/M transition relies heavily on specific pharmacological inhibitors and genetic perturbation approaches. For pharmacological inhibition, several well-characterized compounds are available, including Volasertib (BI6727), BI2536, GSK461364, and Rigosertib [3] [6]. These inhibitors typically target the ATP-binding pocket of PLK1's kinase domain, effectively blocking its catalytic activity. In experimental settings, treatment concentrations and durations must be carefully optimized; for example, in erythroid differentiation studies, GSK461364 and BI6727 were used at concentrations ranging from 10-100 nM, with effects observable within 24-48 hours [6]. For in vivo studies in mouse models, BI6727 has been administered via intraperitoneal injection at 25 mg/kg once weekly [6].

Genetic approaches to manipulate PLK1 function include RNA interference (siRNA/shRNA), CRISPR-Cas9-mediated gene editing, and dominant-negative constructs. PLK1 depletion using RNAi has been particularly informative in revealing the differential dependence of cancer cells on PLK1 based on their p53 status [7]. p53-deficient cancer cells typically show greater sensitivity to PLK1 depletion, experiencing G2/M arrest and apoptosis, whereas cancer cells with functional p53 generally exhibit only slowed proliferation without cell cycle arrest [7]. When implementing these approaches, researchers should include appropriate controls (e.g., non-targeting siRNA, vehicle-treated controls) and validate knockdown efficiency using Western blotting or qRT-PCR.

Phenotypic Analysis of PLK1 Inhibition

The functional consequences of PLK1 inhibition can be assessed through multiple complementary approaches:

Cell Cycle Analysis: Using flow cytometry with EdU incorporation or propidium iodide staining to measure DNA content, PLK1 inhibition typically results in G2/M phase arrest [6]. EdU staining protocols involve incubating cells with 10 μM EdU for 2 hours before fixation and detection using click chemistry, allowing identification of actively replicating cells (S phase) versus those arrested in G2/M [6].

Apoptosis Assessment: Employing Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells. PLK1 inhibition often induces mitochondrial-mediated apoptosis, characterized by reduced mitochondrial membrane potential and activation of caspase pathways [6].

Morphological Analysis: Using May-Grunwald Giemsa staining to examine cellular and nuclear morphology. This approach can reveal abnormal nuclear structures and maturation defects in erythroid cells following PLK1 inhibition [6].

Colony Formation Assays: Culturing cells in semi-solid media (e.g., MethoCult) to assess proliferative capacity and differentiation potential. For erythroid progenitors, this allows quantification of BFU-E (burst-forming unit-erythroid) and CFU-E (colony-forming unit-erythroid) colonies [6].

The following diagram illustrates the key molecular interactions and experimental approaches for studying PLK1 in G2/M transition:

Molecular regulation of G2/M transition by PLK1 and experimental approaches for its investigation. PLK1 integrates signals from DNA damage and p53 pathways to control CDK1 activation through regulation of Cdc25C and Wee1.

PLK1 in Cancer and Therapeutic Development

PLK1 as an Oncogenic Driver and Therapeutic Target

PLK1 is widely recognized as a proto-oncogene whose overexpression is frequently observed in diverse human cancers, including colon, lung, prostate, and hematological malignancies [3] [1]. The oncogenic properties of PLK1 stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms. Specifically, PLK1 can inhibit the transactivation and pro-apoptotic functions of p53 through physical interaction and phosphorylation, thereby enabling continued proliferation despite genomic abnormalities [3]. Additionally, PLK1 overexpression can lead to centrosome amplification and subsequent chromosomal instability, further promoting tumorigenesis [3]. Evidence from overexpression studies in NIH3T3 cells demonstrates that elevated PLK1 levels can induce transformation, with these cells acquiring the ability to form foci, grow in soft agar, and generate tumors in nude mice [3].

The therapeutic potential of PLK1 inhibition is particularly promising for specific cancer subtypes. Cancers driven by K-RAS mutations, which include many colon and lung cancers, show particular dependence on PLK1 function [3]. When PLK1 expression is silenced using RNA interference in cell culture models, K-RAS mutant cells are selectively killed while normal cells remain relatively unaffected [3]. This synthetic lethal interaction between oncogenic K-RAS and PLK1 dependency provides a promising therapeutic strategy for addressing these historically challenging-to-treat cancers. Furthermore, PLK1 inhibition has demonstrated efficacy in overcoming resistance mechanisms in other cancer contexts, such as mediating sensitivity in head and neck squamous cell carcinoma with AJUBA mutations and showing synergistic effects with cMet inhibition in mesenchymal non-small cell lung cancer models [3].

Clinical Development of PLK1-Targeted Therapies

Several PLK1 inhibitors have advanced to clinical trials, with varying degrees of success. This compound has been extensively evaluated in acute myeloid leukemia (AML) and shows significant clinical activity [3]. Rigosertib, which inhibits PLK1 along with other targets including RAS and PI3K pathways, has also progressed to clinical testing [3]. More recently, onvansertib has emerged as a promising candidate with ongoing clinical studies [1]. However, the clinical development of PLK1 inhibitors has faced challenges, including toxicity concerns such as anemia observed with several PLK1-targeted therapies [6].

The hematological toxicity associated with PLK1 inhibition deserves particular attention in therapeutic development. Studies using human umbilical cord blood-derived CD34+ cell-based erythroid differentiation systems and mouse models have demonstrated that PLK1 inhibitors significantly suppress erythroid cell proliferation, induce G2/M phase cell cycle arrest, increase apoptosis in erythroid cells, and lead to the formation of abnormally nucleated late-stage erythroblasts [6]. In vivo, PLK1 inhibitor administration in mice induces severe anemia, evidenced by marked reductions in red blood cells and hemoglobin levels [6]. More specifically, PLK1 inhibition impairs the differentiation and erythroid commitment of hematopoietic stem cells in the bone marrow, resulting in abnormal accumulation of BFU-E cells and reduced proliferation and differentiation of CFU-E, ultimately decreasing the number of terminal erythrocytes [6].

Conclusion and Future Perspectives

PLK1 represents a critical regulator of G2/M transition with multifaceted roles in coordinating mitotic entry and progression. Its unique structural features, particularly the autoinhibitory mechanism mediated by the polo-box domain, provide sophisticated regulation of its kinase activity and subcellular localization. The development of PLK1-targeted therapies continues to advance, with several inhibitors in clinical trials, though challenges remain regarding therapeutic index and specific toxicities such as anemia.

Future research directions should focus on several key areas. First, better understanding of PLK1 regulation in different cellular contexts may reveal new opportunities for therapeutic intervention. Second, identification of predictive biomarkers for PLK1 inhibitor sensitivity will be crucial for patient selection and clinical efficacy. The differential sensitivity of p53-deficient cancers to PLK1 inhibition represents an important example of such context dependence [7]. Third, combination therapy strategies that leverage synthetic lethal interactions or overcome resistance mechanisms hold significant promise, such as the combination of PLK1 and EGFR inhibition in non-small cell lung cancer models [3].

References

- 1. Structural regulation of PLK1 activity: implications for cell ... [nature.com]

- 2. | Abcam PLK 1 [abcam.com]

- 3. - Wikipedia PLK 1 [en.wikipedia.org]

- 4. - PLK : Angel or devil for 1 progression cell cycle [pubmed.ncbi.nlm.nih.gov]

- 5. The G2-to-M transition from a phosphatase perspective [pmc.ncbi.nlm.nih.gov]